2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide
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Overview
Description
2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S. It is used primarily in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide typically involves the bromination and chlorination of N-methylpyridine-3-sulfonamideThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) chloride to facilitate the halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and chlorine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the sulfonamide group.
5-Bromo-2-chloropyridine: Similar halogenation pattern but without the N-methyl and sulfonamide groups.
5-Bromo-2-chloro-4-methylpyridine: Contains an additional methyl group on the pyridine ring .
Uniqueness
2-Bromo-5-chloro-N-methylpyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms along with a sulfonamide group, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C6H6BrClN2O2S |
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Molecular Weight |
285.55 g/mol |
IUPAC Name |
2-bromo-5-chloro-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)5-2-4(8)3-10-6(5)7/h2-3,9H,1H3 |
InChI Key |
DVZXOTWSDDAVCT-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC(=C1)Cl)Br |
Origin of Product |
United States |
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